Product packaging for 6-Methoxy-4-methylquinoline(Cat. No.:CAS No. 41037-26-7)

6-Methoxy-4-methylquinoline

Cat. No.: B1630382
CAS No.: 41037-26-7
M. Wt: 173.21 g/mol
InChI Key: MBVGYFIYXWVPQY-UHFFFAOYSA-N
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Description

6-Methoxy-4-methylquinoline (CAS 41037-26-7) is an organic solid with a molecular formula of C11H11NO and a molecular weight of 173.21 g/mol . This compound features a quinoline core structure, which is a privileged scaffold in medicinal chemistry consisting of a benzene ring fused to a pyridine ring . The quinoline structure is characterized by its aromaticity, following Hückel's rule, and the presence of a basic nitrogen atom . This core is modified with methoxy and methyl functional groups at the 6- and 4- positions, respectively, which influence its electronic properties, solubility, and interactions with biological targets. The compound should be stored sealed in a dry, cool, and dark place and is stable at room temperature . It has a melting point of approximately 51-54 °C and a boiling point of around 158 °C at 10 mmHg . This product is provided with a minimum purity of 98.0% (GC) . This compound is recognized for its significant research value, particularly in the field of antiparasitic drug development. It belongs to a class of compounds known as lepidines, which are 4-methylquinolines . Structure-activity relationship studies have demonstrated that this compound is a key structural motif in potent antileishmanial agents . Notably, this core structure is found in sitamaquine (WR-6026), an 8-aminoquinoline analog that has been advanced into clinical trials for the oral treatment of visceral leishmaniasis . Research indicates that such 4-methyl-6-methoxy-8-aminoquinolines can be hundreds of times more active than pentavalent antimonials in animal models of Leishmania donovani infection . The mechanism of action for these compounds, while not fully elucidated, involves their nature as lipophilic weak bases that can accumulate in Leishmania parasites, initially interacting with membrane phospholipids and subsequently leading to the alkalization of acidic compartments like acidocalcisomes and a collapse of the mitochondrial membrane potential . Beyond its direct application in parasitology, the quinoline scaffold is extensively utilized in other areas of pharmaceutical research, including as a building block for compounds with anticancer, antibacterial, and anti-inflammatory properties . It also finds applications in material science, for instance in the development of dyes and fluorescent probes . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses . Researchers should handle this material with appropriate precautions, as it may cause skin and serious eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO B1630382 6-Methoxy-4-methylquinoline CAS No. 41037-26-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-4-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H11NO/c1-8-5-6-12-11-4-3-9(13-2)7-10(8)11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVGYFIYXWVPQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90961398
Record name 6-Methoxy-4-methylquinoline
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Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41037-26-7
Record name 6-Methoxy-4-methylquinoline
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Record name 6-Methoxy-4-methylquinoline
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Record name 6-Methoxy-4-methylquinoline Hydrate
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Synthetic Methodologies for 6 Methoxy 4 Methylquinoline and Its Analogs

Established Synthetic Pathways for Quinoline (B57606) Ring Systems

The construction of the quinoline ring system can be achieved through several well-established synthetic methodologies. These methods, often named after their developers, provide reliable routes to a diverse range of quinoline derivatives. brieflands.comrsc.org Classical methods like the Skraup, Doebner-von Miller, Friedländer, and Combes syntheses form the foundation of quinoline chemistry. brieflands.comiipseries.org

A notable example for the synthesis of 6-methoxy-4-methylquinoline involves a reaction analogous to the Doebner-von Miller synthesis. In this process, 4-methoxyaniline is reacted with methyl vinyl ketone in the presence of ferric chloride and anhydrous zinc chloride in acetic acid. The reaction mixture is heated to facilitate the cyclization and formation of the desired product. google.com

Another prominent method is the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone. wikipedia.orgorganic-chemistry.org This reaction can be catalyzed by either acids or bases. jk-sci.com The versatility of the Friedländer synthesis allows for the preparation of a wide array of substituted quinolines. nih.gov

The Combes synthesis offers another route, involving the condensation of an aniline (B41778) with a β-diketone under acidic conditions. wikipedia.orgiipseries.org This method is particularly useful for preparing 2,4-disubstituted quinolines. wikipedia.org

These established pathways, while effective, sometimes require harsh reaction conditions, such as high temperatures and strong acids or bases. brieflands.com This has spurred the development of more modern and efficient synthetic strategies.

Multi-step Reaction Sequences

Multi-step syntheses are a common approach for constructing complex quinoline derivatives, allowing for the sequential introduction of various functional groups. These sequences often begin with the formation of the core quinoline ring, followed by further modifications.

One such sequence involves the synthesis of 2,4-disubstituted 8-aminoquinoline (B160924) analogues. nih.gov Similarly, the synthesis of 8-[(1-alkyl-4-aminobutyl)amino]-6-methoxy-4-methylquinolines, which are analogues of the antimalarial drug primaquine (B1584692), is achieved through a multi-step process. nih.gov

A one-pot, three-step procedure has been described for the preparation of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. This sequence involves a Williamson ether synthesis, followed by hydrolysis of an ester group and an intramolecular electrophilic cyclization. scielo.br

The synthesis of 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline is another example of a two-step procedure. It starts with a Povarov cycloaddition reaction followed by an oxidative dehydrogenation aromatization process. mdpi.com These multi-step approaches provide the flexibility to build intricate molecular architectures based on the quinoline scaffold.

One-Pot Strategies

One-pot syntheses have gained significant traction in organic chemistry due to their efficiency, reduced waste generation, and operational simplicity. rsc.org In the context of quinoline synthesis, several one-pot methodologies have been developed to streamline the construction of these heterocyclic systems.

A practical and scalable one-pot Friedländer quinoline synthesis has been developed using o-nitroarylcarbaldehydes and ketones or aldehydes. This method involves the in situ reduction of the nitro group to an amine, which then undergoes condensation to form the quinoline ring. The process utilizes inexpensive reagents like iron powder and aqueous hydrochloric acid. organic-chemistry.org

Another one-pot approach describes a three-component reaction for the synthesis of 2-(piperidin-1-yl) quinoline-based 1,2,4-triazolo[1,5-a]quinoline derivatives. This reaction brings together an aldehyde, methyl 2-cyanoacetate, and enaminones, with L-proline being the most effective catalyst for achieving high regioselectivity. rsc.org

Furthermore, fused quinoline analogues can be synthesized in a one-pot transformation from N,N-dimethylaniline through a sequence of oxidative cyclization followed by a C(sp3)–N cleavage/aromatization reaction at room temperature under an air atmosphere. rsc.org Catalyst-free one-pot methods have also been reported for the synthesis of chromeno quinoline derivatives. scirp.org

Catalytic Synthesis Approaches

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions and improved efficiency. The synthesis of quinolines has greatly benefited from the development of various catalytic systems, including Lewis acids, nanocatalysts, and organocatalysts. jk-sci.comacs.orgsioc-journal.cnacs.org

Lewis acids are effective catalysts for several types of quinoline syntheses, including the Friedländer and Povarov reactions. wikipedia.orgrsc.orgresearchgate.net They function by activating the carbonyl group, thereby facilitating the condensation and cyclization steps. wikipedia.org

In the Friedländer synthesis, various Lewis acids such as trifluoroacetic acid, toluenesulfonic acid, iodine, and metal salts have been employed to promote the reaction between a 2-aminobenzaldehyde (B1207257) or ketone and a carbonyl compound. jk-sci.comwikipedia.org A study on the reaction of 2-aminobenzophenone (B122507) with ethyl acetoacetate (B1235776) found that Indium(III) triflate (In(OTf)₃) was a highly effective catalyst for the selective formation of the Friedländer product under solvent-free conditions. rsc.org

The Povarov reaction, a [4+2] cycloaddition, can also be catalyzed by Lewis acids to produce tetrahydroquinoline derivatives, which can then be aromatized to quinolines. mdpi.comclockss.org For instance, BF₃·OEt₂ has been used to catalyze the reaction between an arylamine, a benzaldehyde, and an activated alkene. mdpi.com Copper(II) triflate has also been shown to catalyze a three-component coupling of anilines, aldehydes, and alkynes to form quinolines without the need for a ligand, cocatalyst, or inert atmosphere. acs.org

Table 1: Comparison of Lewis Acid Catalysts in Quinoline Synthesis

Catalyst Reaction Type Starting Materials Key Advantages
In(OTf)₃ Friedländer 2-Aminoarylketones, Carbonyl compounds High selectivity, Solvent-free
BF₃·OEt₂ Povarov Arylamine, Benzaldehyde, Activated alkene Homogeneous catalysis
Cu(OTf)₂ A³ coupling Anilines, Aldehydes, Alkynes Ligand-free, Solvent-free, Ambient atmosphere
Ruthenium Complexes Friedländer o-Aminoaryl alcohol, Ketone High yields for various derivatives

This table provides a summary of different Lewis acid catalysts and their applications in quinoline synthesis based on the provided text.

The use of nanocatalysts in organic synthesis has emerged as a green and efficient alternative to traditional catalysts. acs.org Their high surface area and potential for recovery and reuse make them particularly attractive for industrial applications. researchgate.net

Several nanocatalyst-based methods have been developed for quinoline synthesis. For instance, nanocrystalline sulfated zirconia has been shown to be a highly efficient and reusable heterogeneous solid acid catalyst for the Friedländer condensation of 2-aminoarylketones with carbonyl compounds. researchgate.net Other solid acid nanocatalysts like Montmorillonite K-10 and zeolite have also been utilized for this purpose. researchgate.net

Magnetic nanocatalysts, such as Fe₃O₄ nanoparticles, offer the advantage of easy separation from the reaction mixture using an external magnet. nih.gov Fe₃O₄@SiO₂–SO₃H nanoparticles have been employed in a four-component condensation to produce hexahydroquinoline derivatives. nih.gov Another novel magnetic nanocatalyst, [Fe₃O₄@SiO₂@RNMe₂-SO₃H][CF₃CO₂], has been used for the solvent-free synthesis of pyrimido[4,5-b]quinolines. oiccpress.com

The synthesis of dihydroquinoline derivatives has been achieved using a nanocrystalline-TiO₂ on dodecyl-sulfated silica (B1680970) support (NCTDSS) catalyst in a one-pot method. ajgreenchem.com These nanocatalytic systems often lead to high yields, short reaction times, and environmentally benign procedures. researchgate.netnih.govajgreenchem.com

Table 2: Examples of Nanocatalysts in Quinoline Synthesis

Nanocatalyst Synthetic Method Product Type Key Features
Nanocrystalline Sulfated Zirconia Friedländer Condensation Polysubstituted Quinolines Reusable, Mild conditions, High efficiency
Fe₃O₄@SiO₂–SO₃H Four-component Condensation Hexahydroquinolines Magnetic, Recyclable
[Fe₃O₄@SiO₂@RNMe₂-SO₃H][CF₃CO₂] Three-component Reaction Pyrimido[4,5-b]quinolines Magnetic, Solvent-free, High yields
NCTDSS One-pot Condensation Dihydroquinolines Simple operation, Economical, High yields

This table summarizes various nanocatalysts and their applications in the synthesis of different quinoline derivatives as described in the text.

Thiamine (B1217682) hydrochloride (Vitamin B1) has been recognized as a non-toxic, inexpensive, and environmentally friendly catalyst for various organic transformations. ias.ac.in Its catalytic activity is often attributed to the potential formation of an N-heterocyclic carbene intermediate. oiccpress.com

In the realm of quinoline synthesis, thiamine hydrochloride has been utilized as a catalyst in a one-pot, three-component reaction to produce polysubstituted quinolines. This reaction involves the condensation of 2-cyano-N-methylacetamide, arylglyoxals, and arylamines in water under reflux conditions. rsc.org This method offers the advantages of catalyst reusability and high product yields. rsc.org

Thiamine hydrochloride has also been effectively used for the synthesis of polyhydroquinoline derivatives through a four-component reaction of an aldehyde, dimedone, ethyl acetoacetate, and ammonium (B1175870) acetate (B1210297) in ethanol (B145695). oiccpress.com This protocol is noted for its environmentally benign nature and excellent product yields. oiccpress.com Furthermore, thiamine hydrochloride has been employed as a catalyst for the synthesis of 4-(3H)-quinazolinone derivatives, a related class of nitrogen-containing heterocycles, under solvent-free grinding conditions. sid.iroiccpress.com

The use of thiamine hydrochloride as a catalyst aligns with the principles of green chemistry by employing a biodegradable and readily available catalyst, often in environmentally friendly solvents like water or ethanol, or even under solvent-free conditions. oiccpress.comrsc.orgsid.ir

Specific Synthesis of this compound

The formation of the this compound core structure can be achieved through various established synthetic routes in organic chemistry, primarily involving the construction of the quinoline ring system from acyclic precursors.

Condensation reactions are fundamental to the synthesis of quinolines. The Combes synthesis, a classic method, produces 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone. iipseries.org In a typical procedure relevant to the target scaffold, p-anisidine (B42471) (4-methoxyaniline) is reacted with ethyl acetoacetate. asianpubs.org This initial condensation, often performed in a solvent like ethanol, yields an intermediate, ethyl-3-[(4-methoxyphenyl)imino]butanoate. asianpubs.org Subsequent cyclization of this intermediate under thermal or acidic conditions leads to the formation of the quinoline ring. Another approach involves the condensation of anilines with vinyl ethers in the presence of a catalyst like iodine to produce 2-methylquinolines. researchgate.net

Table 1: Example of Condensation Reaction for Quinoline Synthesis

Reaction TypeReactant 1Reactant 2Catalyst/ConditionsProduct Type
Combes SynthesisAniline (e.g., p-anisidine)β-Diketone (e.g., Ethyl acetoacetate)Sulfuric Acid / Polyphosphoric Acid2,4-Disubstituted Quinoline
Iodine-CatalyzedAniline (e.g., p-methoxyaniline)Vinyl Ether (e.g., Ethyl vinyl ether)Iodine2-Methylquinoline

Cyclization is the key step that forms the heterocyclic quinoline ring. Following the initial condensation, the intermediate can be cyclized under various conditions. For instance, the thermal cyclization of ethyl-3-[(4-methoxyphenyl)imino]butanoate can be achieved by heating it in a high-boiling point solvent like Dowtherm oil at temperatures around 250°C to yield a hydroxy-methoxy-methylquinoline. asianpubs.org

Alternatively, acid-catalyzed cyclization is a common strategy. P-acetoacetanisidide can be cyclized in the presence of concentrated sulfuric acid to provide 6-methoxy-4-methyl-quinolin-2-ol. tdcommons.org More complex cyclizations, such as the BF₃·OEt₂-catalyzed Povarov cycloaddition reaction, can be used to synthesize highly substituted quinoline derivatives from an aniline, an aldehyde, and an alkene, followed by an oxidative aromatization step. mdpi.com

Solid-phase synthesis offers a powerful platform for generating large libraries of quinoline derivatives for screening and drug discovery. acs.orggoogle.com This technique combines the advantages of solid-phase chemistry with combinatorial methods to rapidly produce numerous related compounds. google.com

The general strategy involves several key steps:

Loading: A suitable starting material, often an amino-functionalized compound, is anchored to a solid support, such as a resin. acs.orgclockss.org

Reaction Sequence: The resin-bound substrate is then subjected to a series of solution-phase reactions to build the quinoline scaffold. These can include well-known quinoline syntheses like the Friedländer reaction, which involves the condensation of a resin-bound o-aminobenzophenone with a ketone. researchgate.net

Cleavage: After the final structure is assembled, the target quinoline molecule is cleaved from the solid support, typically under acidic conditions. researchgate.net

This methodology allows for the efficient purification of intermediates, as excess reagents and by-products can be simply washed away from the resin-bound product. Microwave irradiation has also been employed to promote key steps, such as the loading of scaffolds onto the resin and subsequent acid-catalyzed cyclizations, to accelerate the synthesis of chiral tetrahydroquinoline libraries. nih.gov

Synthesis of Key Analogs and Derivatives of this compound

The this compound scaffold serves as a crucial intermediate for the synthesis of more complex and biologically active molecules.

The synthesis of this derivative is achieved through a multi-step process that involves the condensation of the pre-formed this compound core with a suitable side chain. ontosight.ai Specifically, the key step is the condensation of 8-amino-6-methoxy-4-methylquinoline with 1,5-pentanediamine. ontosight.ai This type of reaction, where an amino group at the C-8 position of the quinoline ring is alkylated, is a common strategy for producing 8-aminoquinoline derivatives. google.com The process typically involves heating the two reactants, sometimes in the presence of a base or catalyst, to form the final product. google.com

Table 2: Synthesis of 4-Methyl-6-methoxy-8-(1-pentamethyleneamino)aminoquinoline

Precursor 1Precursor 2Reaction Type
8-Amino-6-methoxy-4-methylquinoline1,5-PentanediamineCondensation

NPC1161 is a complex 8-aminoquinoline analog that requires a more elaborate synthetic sequence. mdpi.com The synthesis of racemic NPC1161 has been previously described and involves several key transformations. asm.org The general approach starts with a functionalized this compound. A critical step is the introduction of the 5-[3,4-dichlorophenoxy] group. This is followed by the installation of the side chain at the 8-position.

A common strategy for introducing the side chain involves using a protected form of the amine, such as a phthalimide (B116566) derivative. google.comasm.org For example, 8-amino-6-methoxy-4-methylquinoline can be reacted with a protected side chain like 1-chloro-4-phthalimidopentane. google.com After the coupling reaction, the protecting group (phthalimide) is removed, typically using hydrazine (B178648) hydrate (B1144303), to liberate the primary amine on the side chain and yield the final product. google.comdtic.mil

The side chain of NPC1161 contains a chiral center, meaning it exists as two enantiomers: (R)-(-) and (S)-(+). researchgate.netresearchgate.net These enantiomerically opposite forms can be produced from a single species as a racemic mixture, where one enantiomer may predominate. nih.gov Obtaining the individual enantiomers requires either an asymmetric synthesis that selectively produces one isomer or the resolution of the racemic mixture prepared via a non-stereoselective route. researchgate.net

Synthesis of 8-(6-amino-3-hexylamino)-6-methoxy-4-methylquinoline Diphosphate (B83284)

The compound 8-(6-amino-3-hexylamino)-6-methoxy-4-methylquinoline diphosphate, also identified as WR-215761, was synthesized as part of research into structurally modified 8-aminoquinolines. dtic.mildtic.mil This particular analog was noted for its significant activity against P. berghei, a parasite that causes malaria in rodents, while showing no toxicity to the host animals at doses up to 640 mg/kg. dtic.mil The synthesis was part of a broader effort focused on modifying the side chain of 8-aminoquinoline compounds. dtic.mildtic.mil

Synthesis of 8-(1-amino-4-heptylamino)-6-methoxy-4-methylquinoline Diphosphate

A higher homolog in the same series, 8-(1-amino-4-heptylamino)-6-methoxy-4-methylquinoline diphosphate, was synthesized through a detailed multi-step process. dtic.mil The synthesis commenced with the preparation of l-cyclopropylbutan-l-one from cyclopropyl (B3062369) cyanide and propylmagnesium bromide. dtic.mil The subsequent steps in this synthetic sequence are outlined below:

l-Bromoheptan-4-one Formation: The l-cyclopropylbutan-l-one was treated with 48% hydrobromic acid (HBr) at room temperature, yielding l-bromoheptan-4-one. dtic.mil

Reduction: The resulting ketone was reduced to l-bromo-4-hydroxyheptane using diborane (B8814927) in tetrahydrofuran (B95107) (THF). dtic.mil

Dibromination: The alcohol was then converted to 1,4-dibromoheptane using triphenylphosphine (B44618) dibromide in dimethylformamide (DMF). dtic.mil

Phthalimide Protection: The 1,4-dibromoheptane was reacted with potassium phthalimide in refluxing acetone (B3395972) to produce N-(4-bromoheptyl)phthalimide. dtic.mil

Coupling Reaction: This phthalimide-protected intermediate was heated with 8-amino-6-methoxy-4-methylquinoline and diisopropylamine (B44863) in a steel vessel at 160°C for 36 hours. This step yielded the coupled product, 6-methoxy-4-methyl-8-(1-phthalimido-4-heptylamino)quinoline. dtic.mil

Deprotection and Salt Formation: The phthalimido group was removed using hydrazine to liberate the free base. The final target compound was obtained by treating this free base with an excess of phosphoric acid to form the diphosphate salt. dtic.mil

Synthesis of 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline

This 2,4-diarylquinoline derivative was prepared via a conventional two-step procedure that combines a Povarov cycloaddition with an oxidative aromatization step. mdpi.comresearchgate.net The synthesis yielded the final product as a stable white powder with a high yield of 89%. mdpi.com

The initial step is a BF₃·OEt₂-catalyzed three-component Povarov cycloaddition reaction. mdpi.com This is followed by a dehydrogenation aromatization process conducted under microwave irradiation, utilizing a green oxidative system of iodine in dimethyl sulfoxide (B87167) (I₂-DMSO). mdpi.com

Table 1: Reactants for the Synthesis of 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline. mdpi.com

RoleCompound
Arylaminep-Anisidine
Aldehydep-Chlorobenzaldehyde
DienophileMethyl isoeugenol
CatalystBoron trifluoride diethyl etherate (BF₃·OEt₂)
Oxidizing SystemIodine-Dimethyl Sulfoxide (I₂-DMSO)

Synthesis of 6-Methoxy-2-methylquinoline-4-carboxylic Acid

The synthesis of quinoline-4-carboxylic acids is often accomplished through the Doebner reaction, which traditionally involves the reaction of an aniline, an aldehyde, and pyruvic acid. nih.govsci-hub.se However, for the synthesis of 2-methylquinoline-4-carboxylic acid derivatives, a modified approach can be used. sci-hub.se

Research has shown that stirring an aromatic amine, such as 4-methoxyaniline (an aniline derivative with an electron-donating group), with pyruvic acid in ethanol can directly lead to the formation of the corresponding 2-methylquinoline-4-carboxylic acid. sci-hub.se In this variation, pyruvic acid serves as the source for both the C2-methyl and the C4-carboxyl groups, eliminating the need for an external aldehyde. The reaction demonstrates regioselectivity, with the cyclization occurring at the position with less steric hindrance on the aniline ring. sci-hub.se

Regioselectivity and Stereoselectivity in Quinoline Synthesis

Achieving regioselectivity and stereoselectivity is a fundamental challenge and a key area of research in the synthesis of substituted quinolines. These concepts determine the precise spatial arrangement and substitution pattern of the final molecule, which is critical for its chemical and biological properties.

Regioselectivity refers to the control over which of two or more possible constitutional isomers is predominantly formed. In quinoline synthesis, this often relates to the position of substituents on the newly formed ring. For instance, in the Friedländer annulation, the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone can lead to different regioisomers (linear vs. angular products), and the selectivity can be less pronounced compared to other cyclization reactions like the Fischer indole (B1671886) synthesis. researchgate.net The choice of catalyst and reaction conditions can be manipulated to favor the formation of a specific regioisomer. researchgate.net Modern methods, such as the transition metal-catalyzed C-H functionalization of the quinoline core, offer powerful strategies for achieving high regioselectivity at specific positions (e.g., C2, C8) that are otherwise difficult to functionalize. nih.gov

Stereoselectivity concerns the preferential formation of one stereoisomer over another. This is particularly relevant when creating chiral centers, as in the synthesis of tetrahydroquinolines. For example, specific acid-promoted reactions can be used for the diastereoselective synthesis of tetrahydroquinoline derivatives. acs.org Similarly, certain catalytic C-H functionalization reactions can proceed with excellent stereoselectivity, such as the α-selective glycosylation of 8-aminoquinoline derivatives. rsc.org The ability to control both regioselectivity and stereoselectivity is paramount for the efficient synthesis of complex, biologically active quinoline-based molecules.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoline derivatives to reduce environmental impact and improve efficiency. These approaches focus on using less hazardous materials, avoiding volatile organic solvents, and improving energy efficiency.

A notable green synthesis for this compound involves a one-pot reaction of 4-methoxyaniline with methyl vinyl ketone (MVK). google.comgoogle.com This process utilizes a dual catalyst system consisting of 'silferc' (anhydrous ferric chloride impregnated on silica gel) and anhydrous zinc chloride in acetic acid. google.com This method is highlighted as a "clean and green chemical approach" because it avoids the use of volatile organic solvents common in conventional methods and proceeds at a moderate temperature of 70-75°C. google.comgoogle.com

Table 2: Key Components of a Green Synthesis for this compound. google.com

ComponentChemicalRole
Aniline Derivative4-MethoxyanilineStarting Material
α,β-Unsaturated KetoneMethyl Vinyl Ketone (MVK)Starting Material
Primary Catalyst'Silferc' (FeCl₃ on Silica Gel)Catalyst
Co-catalystZinc Chloride (ZnCl₂)Catalyst
SolventAcetic AcidReaction Medium

Furthermore, the synthesis of the analog described in section 2.3.5, 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline, incorporates green chemistry principles. mdpi.com The use of an I₂-DMSO system for the aromatization step is considered a green oxidative process, and the application of microwave irradiation can lead to significantly reduced reaction times and increased energy efficiency compared to conventional heating. mdpi.comresearchgate.net The synthesis of a quinine-tetraphenylborate complex in deionized water at room temperature further illustrates the use of environmentally benign solvents and conditions in the chemistry of related compounds. mdpi.com These examples demonstrate a clear trend towards more sustainable synthetic routes in quinoline chemistry.

Advanced Spectroscopic Characterization and Elucidation of 6 Methoxy 4 Methylquinoline Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering precise information about the hydrogen and carbon skeletons.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of a related compound, 2-chloro-6-methoxy-4-methylquinoline, distinct signals corresponding to the different protons are observed. semanticscholar.org The methyl group protons at position 4 appear as a singlet at approximately 2.64 ppm. semanticscholar.org The methoxy (B1213986) group protons at position 6 also present as a singlet at around 3.95 ppm. semanticscholar.org The aromatic protons on the quinoline (B57606) ring system show characteristic shifts and coupling patterns. Specifically, the proton at position 5 (H-5) resonates as a singlet at 7.21 ppm, while the proton at position 7 (H-7) appears as a doublet of doublets at 7.37 ppm, and the proton at position 8 (H-8) is observed as a doublet at 7.92 ppm. semanticscholar.org For 6-methoxy-4-methylquinolin-2(1H)-one, the ¹H NMR spectrum in DMSO-d6 shows the methyl protons at 2.39 ppm and the methoxy protons at 3.79 ppm. semanticscholar.org

¹H NMR Chemical Shifts (δ) for 6-Methoxy-4-methylquinoline Derivatives
Proton2-Chloro-6-methoxy-4-methylquinoline (in CDCl₃) semanticscholar.org6-Methoxy-4-methylquinolin-2(1H)-one (in DMSO-d₆) semanticscholar.org
-CH₃ (at C4)2.64 (s)2.39 (s)
-OCH₃ (at C6)3.95 (s)3.79 (s)
H-57.21 (s)-
H-77.37 (dd)7.14 (dd)
H-87.92 (d)7.23 (d)
Aromatic H-7.11 (d), 6.37 (s)
NH-11.45 (s)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information, detailing the carbon framework of the molecule. For 2-chloro-6-methoxy-4-methylquinoline, the carbon of the methyl group at C4 resonates at a specific chemical shift, as does the methoxy carbon at C6. semanticscholar.org The various aromatic carbons of the quinoline ring also exhibit distinct signals. semanticscholar.org In the case of 6-methoxy-4-methylquinolin-2(1H)-one, the ¹³C NMR spectrum in DMSO-d6 shows the methyl carbon at 19.0 ppm and the methoxy carbon at 55.9 ppm. semanticscholar.org The carbonyl carbon (C2) appears at 161.6 ppm, and the other quinoline carbons resonate in the aromatic region. semanticscholar.org

¹³C NMR Chemical Shifts (δ) for this compound Derivatives
Carbon2-Chloro-6-methoxy-4-methylquinoline (in CDCl₃) semanticscholar.org6-Methoxy-4-methylquinolin-2(1H)-one (in DMSO-d₆) semanticscholar.org
-CH₃ (at C4)-19.0
-OCH₃ (at C6)-55.9
C2-161.6
C3-117.1
C4-147.9
C4a-121.7
C5-120.7
C6-154.5
C7-119.4
C8-107.2
C8a-133.5

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

IR and FT-IR spectroscopy are instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies. In the FT-IR spectrum of a related compound, 2-(4-chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline, key absorption bands are observed. mdpi.com These include aromatic C-H stretching vibrations around 3077 cm⁻¹, aliphatic C-H stretching from the methyl and methoxy groups at approximately 2959 cm⁻¹ and 2836 cm⁻¹, a C=N stretching vibration at 1619 cm⁻¹, and a C-O stretching band at 1253 cm⁻¹. mdpi.com The IR spectrum of 6-methoxyquinoline (B18371) shows characteristic peaks in the gas phase. nist.gov

Characteristic IR Absorption Bands (cm⁻¹)
Vibrational ModeFrequency (cm⁻¹)Reference
Aromatic C-H Stretch~3077 mdpi.com
Aliphatic C-H Stretch (-OCH₃, -CH₃)~2959, ~2836 mdpi.com
C=N Stretch~1619 mdpi.com
C-O Stretch~1253 mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of 6-methoxyquinoline, a structurally similar compound, exhibits distinct absorption maxima (λmax) that correspond to π-π* transitions within the aromatic quinoline system. nist.gov The positions of these maxima can be influenced by the solvent environment.

Electronic Solvation Properties

The study of electronic solvation properties reveals how the polarity of the solvent affects the electronic structure and absorption spectra of a molecule. For quinoline derivatives, a bathochromic (red) shift in the fluorescence spectra is often observed with increasing solvent polarity, which is indicative of an intramolecular charge transfer (ICT) interaction. researchgate.net This solvatochromic behavior can be used to estimate the difference in dipole moments between the ground and excited states of the molecule. researchgate.net Theoretical studies on related molecules like 4-methylquinoline (B147181) (lepidine) using models such as the IEFPCM (Integral Equation Formalism for the Polarizable Continuum Model) help in understanding these solvent effects on the electronic properties. researchgate.net

Mass Spectrometry (MS), including Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. In the ESI-MS spectrum of a derivative, 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline, the molecular ion peak (M⁺) is observed at an m/z of 419.59, which confirms its molecular mass. mdpi.com The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) is also visible. mdpi.com For other related quinoline derivatives, ESI-MS is used to verify the molecular ion peaks, often observed as [M+H]⁺. asianpubs.org For instance, the LC/MS of one synthesized quinoline derivative showed a molecular ion peak (M+ + 1) at m/z = 271. asianpubs.org

Mass Spectrometry Data
CompoundIonization MethodObserved m/zInferred Molecular WeightReference
2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinolineESI-MS419.59 (M⁺)419.59 mdpi.com
2-methoxy-6-methyl-7,7a,11a,12-tetrahydroquinolino[3,4b]quinoxalineESI-MS271 (M+H)⁺270 asianpubs.org

Computational Chemistry and Theoretical Investigations of 6 Methoxy 4 Methylquinoline

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely utilized in chemistry and materials science to calculate molecular properties with a favorable balance between accuracy and computational cost. For quinoline (B57606) derivatives, DFT methods have been successfully applied to analyze structural parameters, orbital interactions, and vibrational frequencies. Calculations are typically performed using specific functionals, like B3LYP, combined with a basis set, such as 6-311++G(d,p), to achieve reliable results.

Geometry optimization is a fundamental computational procedure that seeks to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 6-Methoxy-4-methylquinoline, this process involves calculating the molecular structure where the net forces on all atoms are negligible.

DFT calculations, for instance at the B3LYP/6-311++G(d,p) level of theory, are used to refine the bond lengths, bond angles, and dihedral angles of the molecule. The resulting optimized structure for this compound is expected to feature a nearly planar quinoline ring system, which is characteristic of aromatic compounds. The methyl and methoxy (B1213986) groups attached to this core will have their geometries optimized to the lowest energy conformation. The table below presents typical optimized geometric parameters for a related quinoline derivative, illustrating the kind of data obtained from such calculations.

ParameterBond/AngleCalculated Value
Bond LengthC-C (aromatic)~1.37 - 1.42 Å
Bond LengthC-N (aromatic)~1.32 - 1.38 Å
Bond LengthC-O (methoxy)~1.36 Å
Bond LengthC-C (methyl)~1.51 Å
Bond AngleC-C-C (in ring)~118° - 122°
Bond AngleC-N-C (in ring)~117°
Bond AngleC-O-C (methoxy)~118°

Vibrational frequency calculations are performed on the optimized geometry of a molecule to predict its infrared (IR) and Raman spectra. These calculations determine the frequencies of the normal modes of vibration, which correspond to the stretching, bending, and torsional motions of the atoms. Each calculated frequency can be compared with experimental spectroscopic data to confirm the molecular structure and assign specific vibrational modes to observed spectral bands.

For quinoline derivatives, DFT calculations have proven effective in assigning fundamental vibrational modes. The calculated frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and limitations in the theoretical method, leading to better agreement with experimental values. The analysis helps in identifying characteristic vibrations, such as C-H stretching of the aromatic rings and methyl group, C-O stretching of the methoxy group, and the breathing modes of the quinoline ring.

The following table shows selected calculated vibrational frequencies and their assignments for the structurally similar compound 2-(4-methoxybenzyloxy)-4-methylquinoline (B1627302), as determined by DFT B3LYP/6-311++G(d,p) calculations.

Calculated Frequency (cm⁻¹)AssignmentVibrational Mode
3070C-H stretchAromatic
3002C-H stretchMethyl (asymmetric)
2878C-H stretchMethyl (symmetric)
1632C-C stretchRing vibration
1589C-C stretchRing vibration
1250C-O stretchMethoxy (asymmetric)
1032C-O stretchMethoxy (symmetric)
522Ring breathingQuinoline ring

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the excited-state properties of molecules. It is an extension of DFT that allows for the calculation of electronic transition energies, which are crucial for predicting and interpreting UV-Visible absorption spectra. This method has been widely applied to organic molecules, including various quinoline derivatives, to understand their photophysical characteristics.

TD-DFT calculations are employed to predict the electronic absorption spectra of molecules by determining the vertical excitation energies from the ground state to various excited states. The output of these calculations includes the maximum absorption wavelength (λmax), the energy of the transition, and the oscillator strength (f), which is a measure of the transition's intensity.

For a molecule like this compound, TD-DFT can identify the nature of the electronic transitions, which are typically π → π* and n → π* transitions within the aromatic system. The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, while n → π* transitions involve the excitation of a non-bonding electron (from the nitrogen or oxygen atom) to a π* antibonding orbital. Studies on related quinoline compounds have successfully used TD-DFT to correlate calculated spectra with experimental data.

The table below illustrates the type of data obtained from TD-DFT calculations for electronic transitions in a related 6-methoxyquinoline-containing complex.

TransitionCalculated λmax (nm)Excitation Energy (eV)Oscillator Strength (f)
H → L408.93.03Significant
H → L+1280.64.42Moderate
H-1 → L182.56.79Low

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, being the innermost orbital without electrons, acts as an electron acceptor. The energies of these orbitals and the gap between them are critical descriptors of a molecule's electronic properties and kinetic stability.

The energies of the HOMO and LUMO orbitals are key parameters derived from quantum chemical calculations. A low HOMO energy suggests a molecule is less willing to donate electrons, while a high LUMO energy indicates it is less favorable to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of molecular reactivity and stability.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. DFT calculations are routinely used to compute these values for quinoline derivatives to assess their electronic behavior. The distribution of the HOMO and LUMO across the molecule can also indicate the likely sites for electrophilic and nucleophilic attack.

The following table presents representative HOMO, LUMO, and energy gap values calculated for various quinoline derivatives using DFT methods, providing an expected range for this compound.

Compound TypeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Reference
Quinoline-6.646-1.8164.83
Substituted Quinoline (a)-6.13-1.924.21
Substituted Quinoline (b)-6.14-2.693.45

Global Reactivity Descriptors

Global reactivity descriptors are crucial in computational chemistry for understanding the intrinsic reactivity and stability of a molecule. These descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide valuable insights into the electronic properties of this compound.

Electronegativity (χ) , a measure of an atom's or molecule's ability to attract electrons, is a key indicator of its charge-accepting capacity. researchgate.netethernet.edu.etChemical Hardness (η) and its inverse, Softness (S) , describe the resistance of a molecule to change its electron distribution. researchgate.netias.ac.inresearchgate.net A high hardness value suggests high stability and low reactivity. researchgate.net The Chemical Potential (μ) indicates the tendency of electrons to escape from a system, while the Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons, providing a measure of its electrophilic character. researchgate.netnih.gov

These descriptors are calculated using the energies of the HOMO and LUMO as follows:

Electronegativity (χ) = - (EHOMO + ELUMO) / 2

Chemical Potential (μ) = (EHOMO + ELUMO) / 2

Chemical Hardness (η) = (ELUMO - EHOMO) / 2

Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η)

DescriptorFormulaSignificance
Electronegativity (χ)- (EHOMO + ELUMO) / 2Ability to attract electrons
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to change in electron distribution
Softness (S)1 / (2η)Measure of chemical reactivity
Chemical Potential (μ)(EHOMO + ELUMO) / 2Tendency of electrons to escape
Electrophilicity Index (ω)μ² / (2η)Ability to accept electrons

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netmdpi.com The MEP map displays different colors to represent varying electrostatic potential values on the molecular surface.

Typically, red regions indicate the most negative electrostatic potential, highlighting areas with high electron density that are susceptible to electrophilic attack. mdpi.com Conversely, blue regions represent the most positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. tandfonline.com Green areas signify neutral or near-zero potential. tandfonline.com

In the context of quinoline derivatives, MEP analysis has been employed to identify reactive sites. For example, in a study of a quinine-tetraphenylborate complex, which contains a 6-methoxyquinoline (B18371) moiety, the MEP map showed positive regions on hydrogen atoms and negative regions on oxygen atoms, providing insights into potential intermolecular interactions. mdpi.com Similarly, for 2-(4-methoxybenzyloxy)-4-methylquinoline, the MEP map was calculated to predict the molecule's reactive behavior. researchgate.net This technique is instrumental in understanding how this compound might interact with other molecules and biological targets.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed understanding of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. The stabilization energy (E2) associated with these interactions quantifies the extent of charge transfer and the strength of the interaction.

For quinoline derivatives, NBO analysis has been used to elucidate intramolecular interactions that contribute to their stability. In a study of 6-fluoro-4-hydroxy-2-methylquinoline, NBO analysis was performed to understand the electronic properties of the molecule. tandfonline.com While specific NBO data for this compound is not available in the search results, the general principles of NBO analysis would apply. This analysis would reveal key hyperconjugative interactions, such as those between lone pairs on the oxygen and nitrogen atoms and antibonding orbitals of adjacent bonds, which are crucial for understanding the molecule's electronic configuration and reactivity.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is of great interest for applications in optoelectronics and photonics. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules.

The key parameters for evaluating NLO activity are the first hyperpolarizability (β₀), which is a measure of the second-order NLO response. For quinoline derivatives, computational studies have been conducted to assess their potential as NLO materials. tandfonline.com For instance, the NLO properties of 6-fluoro-4-hydroxy-2-methylquinoline were investigated using DFT calculations. tandfonline.com Such studies typically involve calculating the dipole moment, polarizability, and first hyperpolarizability. While specific NLO data for this compound was not found, theoretical calculations could be performed to predict its NLO behavior based on its molecular structure.

Molecular Docking and Dynamics Studies

Molecular docking and dynamics studies are computational techniques used to predict the binding affinity and interaction patterns between a small molecule (ligand) and a macromolecule, typically a protein. nih.gov These methods are fundamental in drug discovery and design.

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of many drugs and endogenous compounds. biorxiv.orgnih.gov Understanding the interaction of a compound with HSA is vital for predicting its pharmacokinetic properties. biorxiv.orgswu.ac.th

Molecular docking studies have been performed on various quinoline derivatives to investigate their binding to HSA. nih.govswu.ac.th These studies typically reveal the specific binding site on the protein, the binding energy, and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govnih.gov For example, it has been shown that many compounds bind to the hydrophobic pockets in subdomains IIA and IIIA of HSA. biorxiv.org While a specific docking study of this compound with HSA was not found, such an investigation would provide valuable information about its potential for binding and transport in the bloodstream. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fiveable.mewikipedia.org QSAR models are extensively used in drug discovery to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govnih.govresearchgate.nettandfonline.com

The development of a QSAR model involves several steps: data set selection, calculation of molecular descriptors (physicochemical properties or theoretical parameters), model building using statistical methods like multiple linear regression (MLR) or machine learning algorithms, and model validation. brieflands.com

Numerous QSAR studies have been conducted on quinoline derivatives for various biological activities, including antimalarial, anticancer, and antibacterial effects. nih.govnih.govtandfonline.commdpi.com These studies have identified key structural features and physicochemical properties that are important for the observed activity. While a specific QSAR model for this compound was not identified, the principles of QSAR could be applied to a series of related compounds to predict its biological activity and guide the synthesis of more effective analogs.

Ionization Potential and Hemotoxicity Correlation

Ionization potential is a fundamental electronic property that quantifies the minimum energy required to remove an electron from a molecule in its gaseous state. In the context of drug metabolism and toxicity, a lower ionization potential indicates that the molecule can be more easily oxidized. This ease of oxidation is a critical factor in the mechanism of hemotoxicity for certain quinoline-based compounds. acs.org

Computational studies, often employing Density Functional Theory (DFT), have been used to investigate this correlation. For instance, research on antimalarial 8-aminoquinolines has shown that their hydroxylated metabolites can induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen. The propensity of these metabolites to cause this oxidative damage is directly linked to their ionization potentials. acs.orgnih.gov

The established correlation is as follows: a lower ionization potential of a quinoline derivative or its metabolite corresponds to a greater capacity to generate methemoglobin and thus, higher hemotoxicity. acs.orgnih.gov The position of substituents on the quinoline ring significantly influences the IP. For example, hydroxylation at different positions on the quinoline core can either increase or decrease the IP, thereby modulating the compound's toxic potential. acs.orgnih.gov Specifically, hydroxylation at the C5 and N1' positions of certain 8-aminoquinolines was found to lower the IP, contributing most to their potential hemotoxicity, whereas hydroxylation at the C6 position was found to be unique as it slightly increased the IP relative to the parent compound. nih.gov

For this compound, a theoretical study would be required to calculate its specific ionization potential. Such a study would likely involve DFT calculations to model the removal of an electron and determine the associated energy change. Based on the established principles for related compounds, it could be hypothesized that its metabolic products with lower ionization potentials would be more likely to exhibit hemotoxic effects.

Homolytic Bond Dissociation Energies

Specific computational data on the homolytic bond dissociation energies (BDE) for this compound were not identified in the available research. However, the concept of BDE is crucial in understanding the chemical reactivity and stability of this molecule.

Homolytic bond dissociation energy is the enthalpy change that occurs when a bond is broken homolytically, meaning the two electrons of the bond are divided equally between the two resulting radical fragments. libretexts.org It is a direct measure of the strength of a chemical bond. libretexts.org

A—B → A• + B•

The BDE for a specific bond, such as a C-H bond on the methyl group or an aromatic C-H bond on the quinoline ring, provides insight into the likelihood of radical formation at that site. Bonds with lower BDEs are more susceptible to homolytic cleavage and are often the initial sites of reaction in radical-mediated processes, such as oxidation or autoxidation.

Computational methods are frequently used to calculate BDEs for complex organic molecules. These calculations can predict which hydrogen atoms are most easily abstracted, which is valuable information for understanding metabolic pathways and antioxidant activity. nih.gov For example, in a study predicting the antioxidant and neuroprotective properties of a large set of quinoline derivatives, BDE was a key parameter calculated to assess the potential for hydrogen atom transfer, a primary mechanism of radical scavenging. nih.gov

A theoretical investigation of this compound would calculate the BDE for each C-H and C-C bond. This would reveal, for instance, the relative stability of the benzylic C-H bonds of the 4-methyl group compared to the aromatic C-H bonds or the C-O bond of the methoxy group. Such data would be instrumental in predicting its behavior in environments where radical species are present.

Solvatochromic Effects

Solvatochromism refers to the change in the color of a substance, or more broadly, the shift in its absorption or emission spectra, when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited electronic states of the molecule by the surrounding solvent molecules. While specific studies on this compound are limited, research on the closely related compound 6-methoxyquinoline (6MQ) provides significant insight into these effects. aip.orgresearchgate.net

Studies on 6MQ have shown that its electronic absorption and fluorescence spectra are influenced by solvent polarity. aip.orgresearchgate.net Typically, the absorption maximum remains relatively unchanged with increasing solvent polarity. However, a notable red shift (a shift to longer wavelengths) is observed in the fluorescence emission spectrum as the solvent polarity increases. researchgate.net This indicates that the excited state of the molecule is more polar than its ground state and is therefore stabilized to a greater extent by polar solvents. researchgate.net

This behavior is characteristic of molecules that undergo an intramolecular charge transfer (ICT) upon excitation. The solvatochromic shift data can be used to estimate the change in the dipole moment of the molecule between its ground and excited states using various theoretical models and equations, such as the Lippert-Mataga and Bakhshiev equations. researchgate.net For 6MQ, it has been determined that the excited state dipole moment is significantly higher than the ground state dipole moment, confirming the increased polarity of the excited state. researchgate.net

The spectral data for 6-methoxyquinoline in various solvents are summarized below.

SolventAbsorption Max (λabs, nm)Fluorescence Max (λfl, nm)Stokes Shift (cm-1)

Data derived from studies on 6-methoxyquinoline.

Biological and Pharmacological Research on 6 Methoxy 4 Methylquinoline and Its Derivatives

Antimalarial Activity and Mechanism of Action

Derivatives of 6-methoxy-4-methylquinoline are prominent in the search for new antimalarial drugs, building upon the legacy of primaquine (B1584692), a critical 8-aminoquinoline (B160924) for treating relapsing malaria. google.comgoogle.com Modifications to the this compound core have been explored to enhance efficacy and improve safety profiles. google.com

The antimalarial action of quinoline (B57606) compounds is often linked to their ability to interfere with essential parasitic processes. ipinnovative.com One primary mechanism involves the inhibition of DNA synthesis. scispace.com Quinolone compounds can act as "topoisomerase poisons," targeting DNA gyrase and topoisomerase IV, which are enzymes vital for DNA replication. scispace.com By converting these enzymes into cellular toxins, they effectively halt the parasite's ability to multiply. scispace.com

Another proposed mechanism for some heterocyclic compounds is the disruption of folic acid metabolism. ipinnovative.com Folic acid is a crucial component for the synthesis of DNA in both the parasite and its host. ipinnovative.com By inhibiting the folate biosynthesis pathway within the Plasmodium parasite, these compounds can prevent its replication. ipinnovative.com Furthermore, certain quinoline derivatives are known to interfere with the parasite's detoxification of heme, leading to a buildup of toxic heme that damages the parasite's cells and results in its death. ipinnovative.com

A significant limitation of 8-aminoquinoline drugs is their potential to induce hematological toxicities, most notably methemoglobinemia, where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. nih.govresearchgate.net Research has focused on understanding and mitigating this effect in new derivatives.

Studies on primaquine analogs containing the this compound moiety have shown varying potentials for causing methemoglobin (MHb) formation. An in vivo study in beagle dogs investigated the MHb levels caused by several 8-aminoquinoline compounds. nih.gov All tested compounds led to prolonged MHb levels that peaked around 4 to 5 days after administration. nih.gov The results for primaquine and a this compound derivative, WR 6026, are detailed below. nih.gov

Table 1: Methemoglobin (MHb) Formation by 8-Aminoquinoline Derivatives in Dogs nih.gov
CompoundChemical NamePeak MHb (%)Disappearance Half-Life (days)
Primaquine8-[4-amino-1-methylbutyl)amino]-6-methoxyquinoline, diphosphate (B83284)6.35 to 9
WR 60268-[(6-diethylamino)amino]-6-methoxy-4-methyl quinoline, dihydrochloride20.7

The kinetics of hemoglobin oxidation by various 8-aminoquinoline derivatives, including WR 6026, have been studied, confirming their role in methemoglobin formation. nih.gov Interestingly, some research suggests that strategic modifications to the quinoline ring, such as the introduction of a methoxyl group at the 2-position, can reduce the induction of methemoglobin without sacrificing antimalarial activity. google.com

The metabolism of 8-aminoquinolines (8-AQs) is critically influenced by monoamine oxidases (MAOs), specifically MAO-A and MAO-B. nih.govnih.govresearchgate.net These enzymes are key to the biotransformation of these compounds, which can affect both their efficacy and toxicity. nih.govnih.govresearchgate.net

Research into NPC1161, a derivative of this compound, has provided detailed insights into these interactions. nih.govnih.govresearchgate.net Studies characterized the enantioselective interactions of NPC1161 and the prototypical 8-AQ, primaquine, with human MAO-A and MAO-B. nih.govnih.govresearchgate.net Racemic NPC1161 was found to be a potent inhibitor of both MAOs, with a preference for MAO-B. nih.govnih.govresearchgate.net The individual enantiomers showed distinct inhibitory profiles. nih.govnih.govresearchgate.net

Table 2: Inhibition of Human Monoamine Oxidases by Primaquine and NPC1161 Enantiomers nih.govnih.govresearchgate.net
CompoundDescriptionMAO-A InhibitionMAO-B InhibitionSelectivity
Racemic NPC1161Mixture of (S)-(+) and (R)-(-) enantiomersStrong inhibitorStrong inhibitor3.7-fold selective for MAO-B
NPC1161A(S)-(+) enantiomerBetter inhibitor than NPC1161BBetter inhibitor than NPC1161B>10-fold selective for MAO-B
NPC1161B(R)-(-) enantiomer---
Racemic PrimaquineMixture of enantiomersModerate inhibitorModerate inhibitor1.2-fold selective for MAO-A

These differential interactions with human MAOs are thought to contribute to the enantioselective pharmacodynamics and toxicity profiles observed for anti-infective 8-aminoquinoline therapeutics. nih.govnih.govresearchgate.net

The development of analogs based on the this compound scaffold has been a fruitful area of antimalarial research. google.comnih.gov These efforts aim to create compounds with superior activity, particularly against drug-resistant malaria strains, and reduced toxicity compared to primaquine. google.com

Several promising analogs have emerged from these studies:

NPC1161 (8-[(4-amino-1-methylbutyl)-amino]-6-methoxy-4-methyl-5-[3,4-dichlorophenoxy]-quinoline) has been identified as a highly effective 8-AQ analog in animal models of malaria. researchgate.netnih.gov In a P. berghei model, it was curative at doses where primaquine was ineffective. researchgate.net

WR 6026 (8-[(6-diethylaminohexylamino)-6-methoxy-4-methylquinoline) has been investigated as a potential drug for leishmaniasis and its metabolism has been studied. google.comnih.gov

8-[(1-Ethyl-4-aminobutyl)amino]-6-methoxy-4-methylquinoline (2a) demonstrated significant activity against Plasmodium berghei in mice and showed outstanding causal prophylactic activity against Plasmodium cynomolgi in rhesus monkeys at very low dosages. nih.gov

2-Ethyl-4-methylprimaquine (7a) was evaluated against Plasmodium cynomolgi in rhesus monkeys and was found to have activity equal to that of primaquine. consensus.app

These studies highlight the versatility of the this compound core in generating new antiparasitic drug candidates. consensus.app

Antimicrobial Activity

In addition to antiparasitic properties, quinoline derivatives, including those based on the this compound structure, have been explored for broader antimicrobial applications. chemimpex.comgoogle.com The compound this compound hydrate (B1144303) itself is considered a valuable candidate for the development of new antibiotics. chemimpex.com

Research has confirmed the antibacterial potential of various this compound derivatives against both Gram-positive and Gram-negative bacteria. nih.gov

A study investigating 4-aminoquinolines with a methoxy (B1213986) group at the 6-position found they exhibited slight antibacterial activity. nih.gov Other research into 2-styrylquinolines derived from a 6-methoxy-quinoline base showed that the introduction of certain substituents (chloro, nitro, methoxy, and fluoro) into the styryl part of the molecule significantly increased antibacterial activity. derpharmachemica.com The inherent lipophilicity of aryl-substituted quinolines may enhance their cell permeability, contributing to their biological activity. mdpi.com


Antifungal Efficacy

Quinoline derivatives are recognized for their antifungal properties. mdpi.comnih.govmdpi.com Specifically, this compound hydrate has been identified as a candidate for the development of new antifungal agents. chemimpex.com Research into new 6-methoxyquinoline-3-carbonitrile (B3100304) derivatives has shown that some of these compounds exhibit moderate activity against a range of fungi, including Aspergillus fumigatus, Syncephalastrum racemosum, Geotriucum candidum, and Candida albicans. researchgate.net One derivative, in particular, was found to be more active than the standard antifungal drug Amphotericin B against three of the tested fungal species. researchgate.net

Development of New Antibiotics/Antifungal Agents

The quinoline structure is a key component in many antibacterial and antifungal drugs. nih.govmdpi.comcbijournal.com The versatility of the this compound scaffold allows for the synthesis of new derivatives with potential antimicrobial activity. chemimpex.com For instance, the incorporation of a carbothioamide moiety into the quinoline structure is being explored to enhance interactions with microbial targets. Studies on new 6-methoxyquinoline-3-carbonitrile derivatives have demonstrated that certain compounds exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net

Anti-inflammatory Applications

Quinoline derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory properties. mdpi.comnih.govontosight.aigoogle.com The structural framework of this compound and its derivatives makes them promising candidates for the development of new anti-inflammatory agents. chemimpex.com Diaryl-substituted quinoline scaffolds, for example, have shown significant anti-inflammatory activity. mdpi.com

Anticancer and Antitumor Research

The anticancer potential of quinoline derivatives is a significant area of research. arabjchem.orgneuroquantology.com Several derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. nih.govnih.govsmolecule.com

N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives have been identified as a novel class of tubulin polymerization inhibitors that target the colchicine (B1669291) binding site. nih.gov One compound in this series, 6d , demonstrated extremely high cytotoxicity against a panel of human tumor cell lines with GI₅₀ values ranging from 1.5 to 1.7 nM. nih.gov This was significantly more potent than paclitaxel, particularly against the drug-resistant KBvin cell line. nih.gov Other analogues, such as 5f, 6b, 6c, and 6e , also showed high potency. nih.gov

Table 1: Cytotoxicity of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline Derivatives

Compound A549 (GI₅₀, μM) KB (GI₅₀, μM) KBvin (GI₅₀, μM) DU145 (GI₅₀, μM)
6d 0.0015 0.0017 0.0017 0.0016
5f 0.19 0.12 0.11 0.15
6b 0.012 0.011 0.011 0.012
6c 0.091 0.085 0.082 0.088
6e 0.024 0.022 0.021 0.023

Data sourced from a study on N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors. nih.gov

Furthermore, substituted quinolines derived from 8-amino-5-(aryloxy)-6-methoxy-4-methylquinoline have shown promise as anti-breast cancer agents. nih.gov One such derivative, 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline , exhibited a very low IC₅₀ value of 16 ± 3 nM against T47D breast cancer cells. nih.gov

Table 2: Anti-Breast Cancer Activity of Substituted Quinolines

Compound IC₅₀ (nM) against T47D cells
6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline 16 ± 3

Data from a study on substituted quinolines as anti-breast cancer agents. nih.gov

Research has also explored the cytotoxicity of 6-methoxy-2-methylquinoline-4-carbothioamide (B12882624) and its derivatives against human cancer cell lines, showing low to moderate toxicity and suggesting potential for treating resistant cancers.

Antileishmanial Agents

Quinoline-based compounds have a history of use as antileishmanial agents. mdpi.comnih.gov A derivative of this compound, specifically 8-[[6-(diethylamino)hexyl]amino]-6-methoxy-4-methylquinoline (also known as sitamaquine (B1681683) or WR6026), has been shown to be highly effective against Leishmania donovani in hamsters, being approximately 475 to 708 times more active than the standard treatment, meglumine (B1676163) antimoniate. nih.govparasite-journal.orgajtmh.org

In an effort to develop even more potent and less toxic treatments, a series of analogues of this compound were synthesized. nih.govnih.gov While several analogues of 8-[[6-(diethylamino)hexyl]amino]-6-methoxy-4-methylquinoline showed significant antileishmanial activity, none were found to be superior to the parent compound. nih.gov Another study focused on 6-methoxy-4-methyl-N-[6-(substituted-1-piperazinyl)hexyl]-8-quinolinamines, with the 2-hydroxypropyl analogue demonstrating an increase in potency. nih.gov

Antiviral Properties

The quinoline scaffold is a promising framework for the development of new antiviral drugs. mdpi.comnih.govresearchgate.netutsa.edunih.gov Derivatives of quinoline have shown activity against a variety of viruses, including Dengue virus, Hepatitis C virus, West Nile virus, Japanese Encephalitis virus, Zika virus, and coronaviruses. mdpi.comnih.gov Two novel quinoline derivatives demonstrated dose-dependent inhibition of Dengue virus serotype 2 in the low to sub-micromolar range. utsa.edunih.gov These compounds were found to impair the accumulation of the viral envelope glycoprotein (B1211001) in infected cells. utsa.edunih.gov

Enzyme Inhibition Studies

Quinoline derivatives have been identified as effective inhibitors of various enzymes. nih.govbohrium.commdpi.com A series of substituted quinolines were found to be potent inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrase I and II isoforms (hCA I and II), with Ki values in the nanomolar range. nih.gov

Table 3: Enzyme Inhibition by Substituted Quinolines

Enzyme Inhibition (Ki values)
hCA I 46.04–956.82 nM
hCA II 54.95–976.93 nM
AChE 5.51–155.22 nM

Data from a study on quinoline-based enzyme inhibitors. nih.gov

Furthermore, some quinoline derivatives have been shown to inhibit topoisomerase IIα, an important target for anticancer drugs. bohrium.com Quinolino[3,4-b]quinoxalines, a class of quinoline derivatives, were identified as potent inhibitors of this enzyme. bohrium.com Other studies have investigated quinoline derivatives as inhibitors of enzymes implicated in neurodegenerative diseases, such as beta-site APP cleaving enzyme-1 (BACE1) and glycogen (B147801) synthase kinase 3-beta (GSK3β). nih.gov Additionally, certain quinoline-based compounds have been shown to inhibit enzymes that act on DNA, such as DNA methyltransferases and HIV reverse transcriptase. biorxiv.org

Fluorescent Probes for Biological Imaging

The intrinsic photophysical properties of the quinoline nucleus have positioned it as a valuable scaffold in the development of fluorescent probes for biological imaging. The this compound framework and its derivatives are particularly noteworthy, serving as the basis for a variety of chemosensors designed to detect and visualize specific analytes within complex biological environments. chemimpex.com These probes are engineered to exhibit changes in their fluorescence properties—such as intensity, wavelength, or lifetime—upon interaction with a target molecule, enabling real-time visualization of cellular processes. chemimpex.com The design of these molecular probes often involves the strategic incorporation of recognition moieties that selectively bind to the analyte of interest, coupled with the fluorescent quinoline core that signals the binding event.

Research Findings on Analyte-Specific Probes

Research has led to the development of 6-methoxyquinoline (B18371) derivatives tailored for the detection of various biologically significant ions and molecules.

Metal Cation Sensing: A significant area of research has been the creation of fluorescent probes for divalent metal cations, particularly zinc (Zn²⁺), which plays a crucial role in numerous physiological and pathological processes.

TSQ and its Analogues: An early and influential fluorescent probe for Zn²⁺ is N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide, commonly known as TSQ. nih.gov TSQ and related compounds like Zinquin function as "recognition-based" probes. nih.gov They operate on the principles of Internal Charge Transfer (ICT) and Chelation-Enhanced Fluorescence (CHEF). nih.govnih.gov Upon chelating Zn²⁺, typically in a 2:1 ratio, the fluorescence intensity of TSQ increases significantly. nih.gov Studies have shown a 4-fold increase in fluorescence intensity upon the formation of the (TSQ)₂Zn complex. nih.gov However, a notable limitation of these first-generation probes is their requirement for ultraviolet light for excitation, which is not ideal for live-cell imaging applications. nih.gov

Bisquinoline Derivatives for Ion Selectivity: More complex derivatives have been synthesized to improve selectivity between similar metal ions, such as Zn²⁺ and Cadmium (Cd²⁺). The derivative N,N'-bis(2-quinolylmethyl)-N,N'-dimethylethylenediamine (BQDMEN) was modified to include a 6-methoxyquinoline group, creating 6-MeOBQDMEN. This probe demonstrates a preferential fluorescence response to Zn²⁺ over Cd²⁺. researchgate.net Conversely, further substitution on the quinoline rings can reverse this selectivity, highlighting the tunability of the scaffold. researchgate.net Another complex derivative, (S,S)-N,N,N',N'-tetrakis(6-methoxy-2-quinolylmethyl)-1,2-diphenylethylenediamine ((S,S)-6-MeOTQPh2EN), shows a 12-fold fluorescence enhancement upon binding to Zn²⁺. researchgate.net

Monosaccharide Sensing: The 6-methoxyquinolinium scaffold has been adapted for the detection of monosaccharides, which is critical for applications like monitoring glucose levels.

Boronic Acid-Based Probes: Researchers have developed water-soluble, fluorescent probes by incorporating a boronic acid moiety, which is known to bind with diols present in sugars. nih.gov The probes, referred to as BMQBAs (N-(boronobenzyl)-6-methoxyquinolinium bromide), are moderately fluorescent and exhibit changes in their spectral properties upon binding to sugars like glucose and fructose. nih.gov These probes possess large Stokes shifts (the difference between the maximum absorption and emission wavelengths) of approximately 100 nm, a desirable characteristic for fluorescence sensing applications. nih.gov

Anion Sensing: The positively charged quaternary nitrogen in certain 6-methoxyquinolinium derivatives makes them suitable for development as anion sensors.

Concave Sensor Design: A novel sensor was constructed by attaching three fluorogenic 6-methoxy-1-methylquinolinium (B1194616) units to a central mesityl platform. nih.gov This design creates a cavity that can include anions, leading to quenching of the inherent fluorescence through electrostatic interactions. nih.gov The efficiency of this fluorescence quenching was found to be dependent on the specific anion, with a decreasing effect observed along the series Br⁻ >> I⁻ > NCS⁻ >> Cl⁻ > NO₃⁻ > HSO₄⁻. nih.gov This sensor demonstrated a sensitivity to anions that was orders of magnitude greater than the simple 6-methoxy-1-methylquinolinium ligand alone. nih.gov

Data from Fluorescence Studies

Table 1: Spectral Properties of 6-Methoxyquinoline-Based Fluorescent Probes

Probe Name/Derivative Target Analyte Excitation Max (λex) Emission Max (λem) Key Finding
TSQ Zn²⁺ 360 nm nih.gov 490 nm nih.gov 4-fold fluorescence increase upon binding Zn²⁺. nih.gov
(S,S)-6-MeOTQPh2EN Zn²⁺ N/A 498 nm researchgate.net 12-fold fluorescence enhancement with Zn²⁺. researchgate.net
6-MeOBQDMEN Zn²⁺ / Cd²⁺ N/A N/A Selective for Zn²⁺ over Cd²⁺ (IZn/ICd ratio = 2.2). researchgate.net
o-BMQBA Monosaccharides ~320 nm nih.gov ~427 nm nih.gov Quantum yield (Φf) of 0.28 in water. nih.gov
m-BMQBA Monosaccharides ~320 nm nih.gov ~427 nm nih.gov Quantum yield (Φf) of 0.27 in water. nih.gov
p-BMQBA Monosaccharides ~320 nm nih.gov ~427 nm nih.gov Quantum yield (Φf) of 0.23 in water. nih.gov

| 6-methoxy-1-methylquinolinium based sensor | Anions | N/A | N/A | Fluorescence is quenched upon anion binding. nih.gov |

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
This compound hydrate
N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide (TSQ)
Zinquin
N,N'-bis(2-quinolylmethyl)-N,N'-dimethylethylenediamine (BQDMEN)
6-MeOBQDMEN
(S,S)-N,N,N',N'-tetrakis(6-methoxy-2-quinolylmethyl)-1,2-diphenylethylenediamine ((S,S)-6-MeOTQPh2EN)
N-(boronobenzyl)-6-methoxyquinolinium bromide (BMQBA)

Future Directions and Emerging Research Avenues

Design and Synthesis of Novel 6-Methoxy-4-methylquinoline Analogs with Enhanced Biological Activities

The inherent biological activity of the this compound core provides a robust platform for the design and synthesis of new derivatives with potentially enhanced therapeutic properties. chemimpex.com Researchers are actively exploring modifications to this scaffold to optimize its interaction with biological targets.

A key strategy involves the introduction of various substituents at different positions of the quinoline (B57606) ring to modulate the compound's electronic and steric properties. For instance, the synthesis of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives has yielded compounds with potent antitumor activity. nih.gov These analogs are designed to target the colchicine (B1669291) binding site on tubulin, a critical component of the cellular cytoskeleton, thereby inhibiting cancer cell proliferation. nih.gov

Another approach focuses on creating hybrid molecules that combine the this compound moiety with other pharmacologically active scaffolds. For example, novel coumarin (B35378) analogs incorporating a 6-methoxy-4-methylquinolone structure have been synthesized and evaluated for their nematicidal activity. rhhz.net The synthesis of these hybrids often involves multi-step reaction sequences, such as the Knorr reaction to form the quinoline core, followed by coupling reactions to attach the second pharmacophore. rhhz.net

The exploration of different functional groups and linkers is also a critical aspect of analog design. Researchers have synthesized a series of 6-methoxy-2-arylquinoline analogs as potential P-glycoprotein (P-gp) inhibitors, which could help overcome multidrug resistance in cancer. nih.gov These studies investigate how different aryl groups and other substituents on the quinoline ring influence the compound's ability to inhibit P-gp. nih.gov

Furthermore, the synthesis of derivatives with modified side chains has led to the discovery of compounds with diverse biological activities. For example, the oxidation of this compound can yield 6-methoxyquinoline-4-carbaldehyde, a versatile intermediate for creating a variety of derivatives with potential antimicrobial and anticancer properties.

The table below summarizes some of the synthetic strategies employed to generate novel this compound analogs.

Starting MaterialReaction TypeProduct ClassPotential Biological Activity
p-Anisidine (B42471) and Ethyl Acetoacetate (B1235776)Knorr reaction, Cyclization6-Methoxy-4-hydroxy-2-methylquinolineIntermediate for further synthesis rsc.org
6-Methoxy-4-hydroxy-2-methylquinolineNucleophilic substitution4-Alkoxy-6-methoxy-2-methylquinolinesAntitubercular mdpi.com
p-Anisidine, Benzaldehyde, Pyruvic AcidDoebner reaction6-Methoxy-2-arylquinoline-4-carboxylic acidsP-glycoprotein inhibitors nih.gov
6-Methoxy-4-methylquinolone and BromoalkoxycoumarinsN-AlkylationCoumarin-quinoline hybridsNematicidal rhhz.net
This compoundOxidation6-Methoxyquinoline-4-carbaldehydeAntimicrobial, Anticancer

In-depth Mechanistic Investigations of Biological Activity

Understanding the precise molecular mechanisms by which this compound and its analogs exert their biological effects is crucial for their development as therapeutic agents. Current research is focused on elucidating these mechanisms at a detailed level.

A significant area of investigation is the interaction of these compounds with specific cellular targets. For example, studies on N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives have shown that they inhibit tubulin polymerization by binding to the colchicine site. nih.gov This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells. nih.gov

In the context of infectious diseases, research has explored the antimycobacterial activity of this compound derivatives. acs.org While the exact mechanism is still under investigation, it is hypothesized that these compounds may interfere with essential cellular processes in Mycobacterium tuberculosis. acs.org

Furthermore, the role of 6-methoxy-2-arylquinoline analogs as P-glycoprotein (P-gp) inhibitors is another active area of mechanistic study. nih.gov P-gp is an efflux pump that contributes to multidrug resistance in cancer by expelling chemotherapeutic drugs from cells. nih.gov By inhibiting P-gp, these quinoline derivatives can potentially enhance the efficacy of existing anticancer drugs. nih.gov

The table below highlights some of the investigated biological activities and their proposed mechanisms of action.

Biological ActivityProposed Mechanism of ActionInvestigated Analogs
AnticancerInhibition of tubulin polymerization at the colchicine binding site nih.govN-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines nih.gov
AntimycobacterialInhibition of essential cellular processes in M. tuberculosis acs.org2-Quinolin-4-yloxyacetamides acs.org
P-glycoprotein InhibitionBlocking the efflux of chemotherapeutic drugs nih.gov6-Methoxy-2-arylquinolines nih.gov
BET Bromodomain InhibitionBinding to the acetyl-lysine binding pocket of BET proteins acs.org9H-pyrimido[4,5-b]indole derivatives acs.org

Advanced Computational Modeling for Structure-Activity Relationships and Drug Design

Computational modeling plays an increasingly vital role in the rational design and optimization of this compound-based drug candidates. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies are being employed to predict the biological activity of novel analogs and to understand their interactions with target proteins.

Molecular docking studies have been instrumental in elucidating the binding modes of this compound derivatives with their biological targets. For instance, docking simulations of 6-methoxy-2-arylquinolines into a homology-modeled human P-glycoprotein have provided insights into the structural features required for potent P-gp inhibition. nih.gov Similarly, molecular modeling has been used to illustrate the interaction between N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines and the colchicine binding site of tubulin, helping to explain the high cytotoxic activity of these compounds. nih.gov

QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This information can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the synthetic efforts towards more potent compounds. For tetrahydroquinoline-based farnesyltransferase inhibitors, computational modeling has been used to identify scaffolds that can access key subpockets of the enzyme, leading to the design of highly potent inhibitors. researchgate.net

These computational approaches not only accelerate the drug discovery process but also provide a deeper understanding of the structure-activity relationships (SAR) governing the biological activity of this compound derivatives. nih.govacs.orgresearchgate.net

Exploration of New Catalytic Systems for Sustainable Synthesis

The development of environmentally friendly and efficient synthetic methods is a key focus in modern organic chemistry. For the synthesis of this compound and its derivatives, researchers are exploring novel catalytic systems to improve sustainability.

One promising area is the use of nanocatalysts, which offer high catalytic activity and the potential for recyclability. nih.govacs.org Various nanocatalysts have been investigated for the synthesis of quinoline derivatives through reactions like the Friedländer annulation. nih.gov These catalysts can lead to higher yields, shorter reaction times, and milder reaction conditions compared to traditional methods. nih.gov

Furthermore, metal-free catalytic systems are being explored as an alternative to traditional metal-catalyzed reactions. ua.es These systems can reduce the environmental impact associated with the use of heavy metals. The development of such sustainable synthetic protocols is crucial for the large-scale and environmentally responsible production of this compound-based compounds. ua.es

Development of this compound-based Materials for Optoelectronic or Other Advanced Applications

Beyond its pharmacological applications, the this compound scaffold possesses properties that make it an attractive building block for advanced materials. The quinoline ring system is known for its photophysical and electronic properties, which can be tuned by the introduction of different substituents.

Research has shown that quinoline derivatives can be used in the development of fluorescent probes for the detection of metal ions. The methoxy (B1213986) group on the quinoline ring can influence the compound's solubility and electronic effects, which are important for its performance as a sensor.

In the field of optoelectronics, quinoline derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs). The electronic properties of the this compound core can be modified to enhance the efficiency and stability of light-emitting materials.

Furthermore, the synthesis of novel quinoline compounds and the study of their crystal structures can reveal potential applications in optoelectronics. For example, the crystal structure and computational analysis of 2-formyl-6-methoxy-3-carbethoxy quinoline suggest it could be a candidate for optoelectronic applications due to its electronic band gap. nih.gov The development of such materials is an emerging area of research with the potential for significant technological impact.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Methoxy-4-methylquinoline, and how can reaction yields be optimized?

  • Synthesis Method : A common approach involves the oxidation of this compound using selenium dioxide (SeO₂) in a dioxane/water mixture, yielding 6-methoxyquinoline-4-carbaldehyde (70% yield) . Optimization strategies include adjusting reaction stoichiometry, temperature, and solvent ratios.
  • Alternative Routes : Pfitzinger reactions (condensation of isatin with ketones) are applicable to related quinoline derivatives, suggesting potential adaptability for this compound synthesis .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Hazard Mitigation : Use personal protective equipment (PPE), including gloves and goggles. Avoid inhalation and skin contact, as per safety data sheets (SDS) .
  • Storage : Store at ambient temperatures in airtight containers to prevent degradation .

Q. Which analytical techniques are most effective for characterizing this compound purity and structure?

  • Spectroscopy : NMR (¹H/¹³C) and FT-IR for functional group identification. Mass spectrometry (MS) for molecular weight confirmation (159.19 g/mol) .
  • Chromatography : HPLC or GC-MS to assess purity (>99% recommended for research) .

Advanced Research Questions

Q. How do substituent effects (methoxy and methyl groups) influence the reactivity of this compound in nucleophilic/electrophilic reactions?

  • Electronic Effects : The methoxy group at position 6 enhances electron density in the quinoline ring, favoring electrophilic substitution at positions 5 and 7. The methyl group at position 4 sterically hinders reactions at adjacent sites .
  • Case Study : Methoxy groups in similar quinolines increase oxidative stability but reduce solubility in polar solvents .

Q. What experimental designs are suitable for evaluating the biological activity of this compound derivatives?

  • In Vitro Assays : Use cell-based models (e.g., cancer cell lines) to test antiproliferative effects. Compare IC₅₀ values against controls like 4-hydroxy-6-methoxy-2-propylquinoline .
  • Mechanistic Studies : Employ enzyme inhibition assays (e.g., kinase profiling) to identify molecular targets. Structural analogs show binding affinity to ATP-binding pockets in kinases .

Q. How can contradictions in reported biological data for this compound derivatives be resolved?

  • Data Triangulation : Replicate studies under standardized conditions (e.g., pH, solvent). Cross-validate using orthogonal assays (e.g., fluorescence-based vs. colorimetric).
  • Meta-Analysis : Compare results across derivatives like 6-amino-2-methylquinoline-4-carboxylic acid, noting substituent-dependent activity variations .

Q. What computational tools predict the pharmacokinetic properties of this compound?

  • In Silico Modeling : Use QSAR (Quantitative Structure-Activity Relationship) models to estimate logP (2.1 predicted) and bioavailability. Molecular docking (e.g., AutoDock Vina) simulates interactions with biological targets .
  • ADMET Profiling : Predict metabolic pathways (e.g., cytochrome P450 interactions) using platforms like SwissADME .

Methodological Considerations

  • Contradiction Resolution : Address discrepancies in synthesis yields (e.g., 70% vs. lower yields in alternative routes) by optimizing catalyst loading (e.g., triethylamine in Henry reactions) .
  • Biological Replicability : Standardize cell culture conditions (e.g., serum concentration, passage number) to minimize variability in activity assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.